molecular formula C22H17ClN2O3 B2926811 4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922107-77-5

4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Katalognummer: B2926811
CAS-Nummer: 922107-77-5
Molekulargewicht: 392.84
InChI-Schlüssel: WNZYVTZUJPIJIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a benzamide derivative featuring a dibenzo[b,f][1,4]oxazepin core. The molecule combines a chloro-substituted benzamide moiety with a 10-ethyl-substituted oxazepin ring, which may influence its biological activity, solubility, and metabolic stability. Below, we compare this compound with structurally and functionally related analogs, focusing on synthetic pathways, substituent effects, and pharmacological implications.

Eigenschaften

IUPAC Name

4-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-2-25-18-5-3-4-6-20(18)28-19-12-11-16(13-17(19)22(25)27)24-21(26)14-7-9-15(23)10-8-14/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZYVTZUJPIJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the function of the CNS and are the target for many antipsychotic drugs.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the biochemical pathways and result in changes in the CNS.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the Dopamine D2 receptor. This can result in a reduction in dopaminergic activity in the CNS, which can alleviate symptoms of conditions like schizophrenia, bipolar disorder, and other CNS disorders.

Biologische Aktivität

4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The molecular structure of the compound is depicted as follows:

  • Molecular Formula : C22H19ClN2O3
  • Molecular Weight : 438.9 g/mol

The structure features a dibenzo[b,f][1,4]oxazepine core with a chloro substituent and an ethyl group, which may influence its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibit various biological activities, including:

  • Anticancer Properties : Studies have suggested that derivatives of dibenzo[b,f][1,4]oxazepine are effective against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Activity : Some compounds in this class have demonstrated efficacy against bacterial strains, indicating potential use as antimicrobial agents.

The exact mechanism of action for 4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cell signaling pathways related to cancer and inflammation.

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Enzyme inhibitionModulates enzyme activity

Case Studies

  • Anticancer Efficacy : A study published in 2023 examined the effects of dibenzo[b,f][1,4]oxazepine derivatives on breast cancer cells. The findings indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
  • Antimicrobial Properties : Research conducted in 2024 evaluated the antimicrobial efficacy of various oxazepine derivatives against E. coli and S. aureus. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Vergleich Mit ähnlichen Verbindungen

Core Modifications: Oxazepin vs. Thiazepin

The dibenzo[b,f][1,4]oxazepin core in the target compound contains an oxygen atom in the heterocyclic ring. Replacing oxygen with sulfur (forming thiazepin analogs) alters electronic properties and ring conformation. For example:

  • Thiazepin derivatives like N-(4-Cyanobenzyl)-10-ethyl-11-oxo-...thiazepine-8-carboxamide 5-(R)-oxide () demonstrate chiral separation challenges, unlike oxygen-based analogs .

Substituent Variations on the Benzamide Moiety

The position and nature of substituents on the benzamide group significantly impact activity:

Compound Name Substituent Position/Group Molecular Weight Key Properties Reference
Target Compound (4-chloro) Para-Cl on benzamide 382.8* Electron-withdrawing, enhances stability -
2-Chloro-N-(11-oxo...)benzamide (CAS 922082-80-2) Ortho-Cl on benzamide 364.8 Steric hindrance may reduce receptor binding
N-(10-Ethyl...)-4-methylbenzamide (CAS 922082-22-2) Para-CH3 on benzamide 372.4 Increased lipophilicity, reduced polarity
N-(10-Ethyl...)-2-(trifluoromethyl)benzamide (CAS 922081-90-1) Trifluoromethyl on benzamide 426.4 High electronegativity, metabolic resistance

*Calculated based on molecular formula C22H16ClN2O3.

Functional Group Modifications

  • Carbamate Derivatives : Ethyl (10-ethyl-11-oxo...)-carbamate (BT2, ) replaces benzamide with a carbamate group, showing anti-angiogenic activity .
  • Acetamide Derivatives : Compound 8e () uses a 4-chlorophenyl acetamide side chain, yielding 57% vs. the target’s benzamide (synthetic yields vary with substituents) .

Pharmacological Implications

  • Anti-Angiogenic Activity: BT2’s carbamate derivative inhibits monocyte-endothelial adhesion, suggesting the core structure’s role in biological activity .
  • Receptor Binding : Trifluoromethyl and chloro substituents may enhance binding to hydrophobic pockets in targets like D2 dopamine receptors () .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.